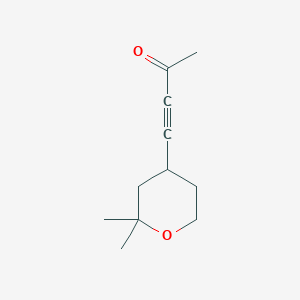
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.244 g/mol . It is characterized by the presence of an oxane ring and a butynone group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one typically involves the reaction of 4-(2,2-dimethyloxan-4-yl)but-3-yn-2-ol with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its mechanism of action are limited, but it is believed to influence metabolic pathways through its unique structure .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyloxan-2-one: This compound shares the oxane ring but lacks the butynone group, making it less reactive in certain chemical reactions.
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol: This compound is closely related and can be used as a precursor in the synthesis of 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one.
Uniqueness
This compound is unique due to its combination of an oxane ring and a butynone group, which imparts specific chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
90262-26-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(2,2-dimethyloxan-4-yl)but-3-yn-2-one |
InChI |
InChI=1S/C11H16O2/c1-9(12)4-5-10-6-7-13-11(2,3)8-10/h10H,6-8H2,1-3H3 |
InChI Key |
MZLGBDOOJAADJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1CCOC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


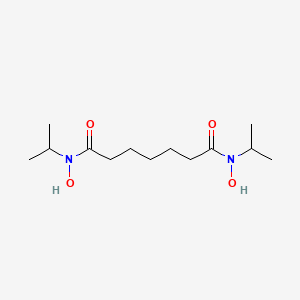
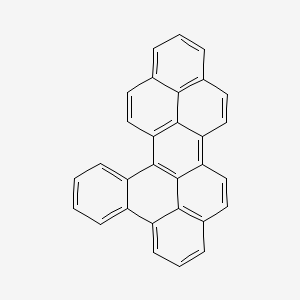
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
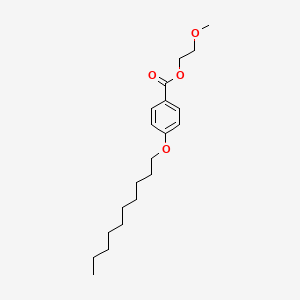
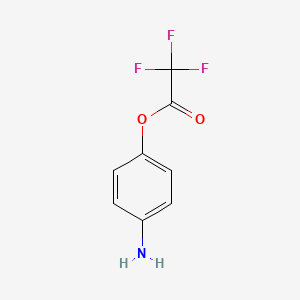

![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
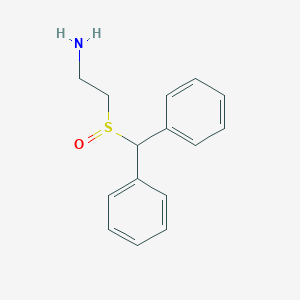
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
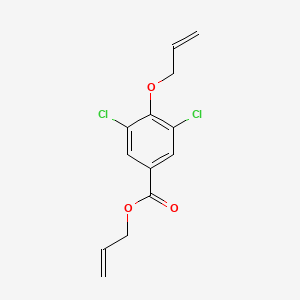
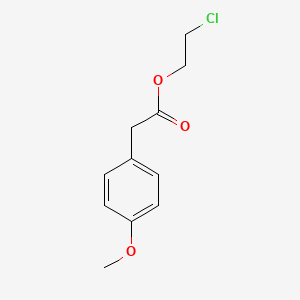
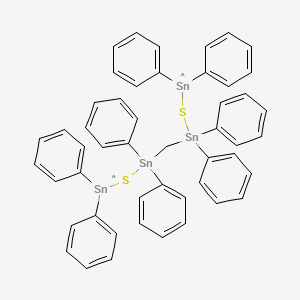
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
